- Ruthenium complex based photosensitizer dyes, United States, , ,

Cas no 93164-73-9 (5-n-Octyl-2,2'-bithiophene)

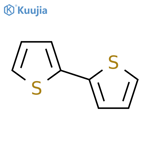

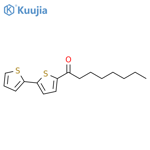

5-n-Octyl-2,2'-bithiophene structure

Produktname:5-n-Octyl-2,2'-bithiophene

CAS-Nr.:93164-73-9

MF:C16H22S2

MW:278.475882053375

MDL:MFCD22581443

CID:1980098

PubChem ID:135727373

5-n-Octyl-2,2'-bithiophene Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 2-octyl-5-thiophen-2-ylthiophene

- SureCN833843

- 5-octyl-(2,2'-bithiophene)

- 5-Octyl-2,2'-bithiophen

- O0383

- 5-n-Octyl-2,2'-bithiophene

- ACMC-20am1s

- CTK8C5821

- octylbithiophene

- 5-Octyl-2,2'-bithiophene

- 5-n-Octyl-2,2-bithiophene

- 5-Octyl-[2,2']bithiophenyl

- ZYEIXHZLTHTEOI-UHFFFAOYSA-N

- 5-Octyl-2,2′-bithiophene (ACI)

- 93164-73-9

- T73077

- DB-104785

- MFCD22581443

- SCHEMBL833843

- DTXSID10719959

-

- MDL: MFCD22581443

- Inchi: 1S/C16H22S2/c1-2-3-4-5-6-7-9-14-11-12-16(18-14)15-10-8-13-17-15/h8,10-13H,2-7,9H2,1H3

- InChI-Schlüssel: ZYEIXHZLTHTEOI-UHFFFAOYSA-N

- Lächelt: S1C(C2=CC=C(CCCCCCCC)S2)=CC=C1

Berechnete Eigenschaften

- Genaue Masse: 278.11629305g/mol

- Monoisotopenmasse: 278.11629305g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 0

- Anzahl der Akzeptoren für Wasserstoffbindungen: 2

- Schwere Atomanzahl: 18

- Anzahl drehbarer Bindungen: 8

- Komplexität: 217

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- XLogP3: 6.9

- Topologische Polaroberfläche: 56.5

5-n-Octyl-2,2'-bithiophene Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| SHENG KE LU SI SHENG WU JI SHU | sc-487212-1g |

5-n-Octyl-2,2'-bithiophene, |

93164-73-9 | 1g |

¥2181.00 | 2023-09-05 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N159662-1G |

5-n-Octyl-2,2'-bithiophene |

93164-73-9 | 97% | 1g |

¥599.90 | 2023-09-01 | |

| TRC | O273155-50mg |

5-n-Octyl-2,2'-bithiophene |

93164-73-9 | 50mg |

$ 50.00 | 2022-06-03 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | O0383-1g |

5-n-Octyl-2,2'-bithiophene |

93164-73-9 | 95.0%(GC) | 1g |

¥765.0 | 2022-06-10 | |

| 1PlusChem | 1P003NE8-5g |

5-n-Octyl-2,2-bithiophene |

93164-73-9 | 97% | 5g |

$335.00 | 2024-04-20 | |

| 1PlusChem | 1P003NE8-250mg |

5-n-Octyl-2,2-bithiophene |

93164-73-9 | 97% | 250mg |

$53.00 | 2024-04-20 | |

| Ambeed | A753069-5g |

5-Octyl-2,2'-bithiophene |

93164-73-9 | 95% | 5g |

$305.0 | 2024-04-15 | |

| A2B Chem LLC | AB69488-250mg |

5-N-Octyl-2,2'-bithiophene |

93164-73-9 | 97% | 250mg |

$49.00 | 2024-07-18 | |

| 1PlusChem | 1P003NE8-1g |

5-n-Octyl-2,2-bithiophene |

93164-73-9 | 97.0% | 1g |

$73.00 | 2024-04-20 | |

| eNovation Chemicals LLC | Y1261675-250mg |

5-n-Octyl-2,2-bithiophene |

93164-73-9 | 97% | 250mg |

$85 | 2025-02-28 |

5-n-Octyl-2,2'-bithiophene Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 15 min, -78 °C → rt

1.2 10 h, rt

1.3 Reagents: Water

1.2 10 h, rt

1.3 Reagents: Water

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 20 min, -78 °C; 30 min, -30 °C; 1 h, rt

1.2 10 min, 0 °C

1.2 10 min, 0 °C

Referenz

- Metal carboxyterpyridine (oligo)thienylbutanedionate complexes, oxide semiconductor electrodes photosensitized with them, and dye-sensitized solar cells, Japan, , ,

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Reagents: Manganese Catalysts: Trifluoroacetic acid , Tri-p-tolylphosphine , Cobalt dibromide Solvents: Pyridine , Dimethylacetamide ; rt; rt → 70 °C; 24 h, 70 °C

Referenz

- Cobalt-Catalyzed Reductive Alkylation of Heteroaryl Bromides: One-Pot Access to Alkylthiophenes, -furans, -selenophenes, and -pyrroles, European Journal of Organic Chemistry, 2015, 2015(24), 5448-5452

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethylene glycol ; 2 h, reflux; 1 h, 210 °C; 210 °C → rt

1.2 Reagents: Potassium hydroxide ; rt; 3 h, reflux

1.3 Reagents: Hydrochloric acid Solvents: Water ; cooled

1.2 Reagents: Potassium hydroxide ; rt; 3 h, reflux

1.3 Reagents: Hydrochloric acid Solvents: Water ; cooled

Referenz

- Laterally fluorinated liquid crystals containing the 2,2'-bithiophene moiety, Liquid Crystals, 2007, 34(4), 489-506

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -70 °C; 30 min, -70 °C; -70 °C → -15 °C

1.2 -15 °C; 2 h, rt

1.3 Reagents: Sodium chloride , Water ; rt

1.2 -15 °C; 2 h, rt

1.3 Reagents: Sodium chloride , Water ; rt

Referenz

- High-Mobility Pyrene-Based Semiconductor for Organic Thin-Film Transistors, ACS Applied Materials & Interfaces, 2013, 5(9), 3855-3860

Herstellungsverfahren 6

Reaktionsbedingungen

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 2 h

1.2 -78 °C; 1 h; 2 h, rt

1.3 Reagents: Methanol ; rt

1.2 -78 °C; 1 h; 2 h, rt

1.3 Reagents: Methanol ; rt

Referenz

- Organic semiconductor substance for electronic device, Korea, , ,

Herstellungsverfahren 7

Reaktionsbedingungen

1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene ; 24 h, 110 °C

Referenz

- Synthesis and photovoltaic properties of two star-shaped molecules involving phenylquinoxaline as core and triphenylamine and thiophene units as arms, Synthetic Metals, 2015, 204, 25-31

Herstellungsverfahren 8

Reaktionsbedingungen

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -40 °C; 15 min, rt

1.2 Solvents: Tetrahydrofuran ; rt; 12 h, rt

1.3 Reagents: Ammonium chloride Solvents: Water ; neutralized

1.2 Solvents: Tetrahydrofuran ; rt; 12 h, rt

1.3 Reagents: Ammonium chloride Solvents: Water ; neutralized

Referenz

- Extended π-electron conjugated dye-sensitized photoelectric converters with high conversion efficiency for solar cells, World Intellectual Property Organization, , ,

Herstellungsverfahren 9

Reaktionsbedingungen

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 0.5 h, -78 °C; 1 h, rt; rt → -78 °C

1.2 overnight, -78 °C

1.3 Reagents: Water ; cooled

1.2 overnight, -78 °C

1.3 Reagents: Water ; cooled

Referenz

- Cross-type organic small molecule hole transporting material, its preparation method and application in, China, , ,

Herstellungsverfahren 10

Reaktionsbedingungen

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 15 min, rt

1.2 overnight, rt

1.3 Reagents: Water

1.2 overnight, rt

1.3 Reagents: Water

Referenz

- A ruthenium complex with superhigh light-harvesting capacity for dye-sensitized solar cells, Angewandte Chemie, 2006, 45(35), 5822-5825

Herstellungsverfahren 11

Reaktionsbedingungen

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 1 h, -78 °C

1.2 Solvents: Tetrahydrofuran ; 1 h, -78 °C; overnight, -78 °C → rt

1.2 Solvents: Tetrahydrofuran ; 1 h, -78 °C; overnight, -78 °C → rt

Referenz

- Synthesis and Characterization of Mesogenic Compounds Possessing Bithiophene and Benzoxazole Units, Molecular Crystals and Liquid Crystals, 2015, 608(1), 25-37

5-n-Octyl-2,2'-bithiophene Raw materials

- 2,2’-Bithiophene

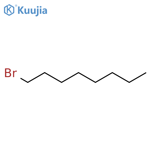

- 1-Bromooctane

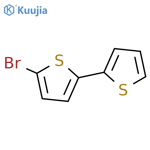

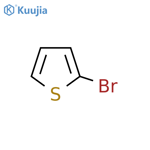

- 5-Bromo-2,2-bithiophene 96%

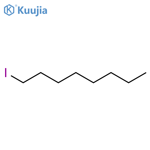

- 1-Iodooctane

- 1-Octanone, 1-[2,2'-bithiophen]-5-yl-

- 2-Bromothiophene

- Stannane, tributyl(5-octyl-2-thienyl)-

5-n-Octyl-2,2'-bithiophene Preparation Products

5-n-Octyl-2,2'-bithiophene Verwandte Literatur

-

Shuying Ma,Hua Zhang,Ning Zhao,Yibing Cheng,Mingkui Wang,Yan Shen,Guoli Tu J. Mater. Chem. A 2015 3 12139

-

Sivakumar Gangala,Rajneesh Misra J. Mater. Chem. A 2018 6 18750

-

Takeo Sasaki,Daisuke Miyazaki,Komei Akaike,Masashi Ikegami,Yumiko Naka J. Mater. Chem. 2011 21 8678

-

4. Laser irradiation durability of photorefractive ferroelectric liquid crystal blends containing terthiophene photoconductive chiral dopantsTakeo Sasaki,Masanori Yoshino,Yumiko Naka,Khoa V. Le,Takafumi Sassa RSC Adv. 2016 6 70573

-

Dong Ren Bai,Carlos Romero-Nieto,Thomas Baumgartner Dalton Trans. 2010 39 1250

93164-73-9 (5-n-Octyl-2,2'-bithiophene) Verwandte Produkte

- 2228469-93-8(2-(2,3,5,6-tetrafluorophenyl)prop-2-en-1-amine)

- 1021120-54-6(N-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]methanesulfonamide)

- 1806958-65-5(6-(Difluoromethyl)-4-methoxy-2-methylpyridine-3-carboxylic acid)

- 1935074-76-2(2,2-difluoro-1-(1H-indol-3-yl)ethan-1-ol)

- 1214352-18-7(6-Methoxy-2-methyl-3-(pyridin-3-yl)pyridine)

- 1314662-82-2(N-3-(1-cyano-1-methylethyl)phenylacetamide)

- 1119452-88-8(1-Acetyl-N-(3-isopropoxypropyl)piperidin-4-amine)

- 2138209-86-4(1-[9-(Aminomethyl)-7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl]-2-methylpropan-1-one)

- 1707373-05-4(1-(2-Methyl-5,6,7,8-tetrahydroquinazolin-4-yl)-1H-pyrazole-3-carboxylic acid)

- 1807009-47-7(2-Bromo-3-(difluoromethyl)-5-hydroxypyridine-6-carboxylic acid)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:93164-73-9)5-n-Octyl-2,2'-bithiophene

Reinheit:99%

Menge:5g

Preis ($):274.0